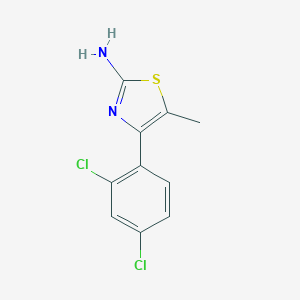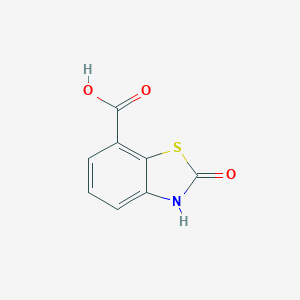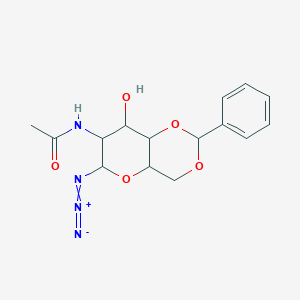
2-ホルミルチオフェン-4-ボロン酸
概要
説明
2-Formylthiophene-4-boronic acid (2F4BA) is a boronic acid derivative of 2-formylthiophene, a sulfur-containing heterocyclic compound with potential applications in the fields of medicine, biochemistry, and chemical synthesis. 2F4BA has been extensively studied due to its ability to form stable complexes with various molecules and its potential use as a catalyst in biochemical reactions. The unique properties of 2F4BA make it an attractive option for researchers in many scientific fields.
科学的研究の応用
センシングアプリケーション
ボロン酸は、2-ホルミルチオフェン-4-ボロン酸を含め、研究のさまざまな分野でますます使用されています . これらは、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションにおける有用性を生み出します . これらのセンシングアプリケーションは、均一なアッセイまたは不均一な検出にすることができます .
生物学的ラベリング
ボロン酸とジオールの重要な相互作用により、生物学的ラベリングなど、さまざまな分野で利用できます . これには、ボロン酸を使用して、検出または追跡のために特定の生体分子にラベルを付けることが含まれます .
タンパク質の操作と修飾
ボロン酸は、タンパク質の操作と修飾に使用されてきました . これには、ボロン酸を使用して、さまざまな研究アプリケーションのためにタンパク質の構造や機能を変更することが含まれます .
分離技術
ボロン酸は、分離技術で使用されてきました . これには、ボロン酸を使用して、混合物から特定の分子を分離することが含まれます .
治療薬の開発
Safety and Hazards
将来の方向性
Boronic acids like “2-Formylthiophene-4-boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be converted into a broad range of functional groups . Therefore, the future research directions could involve exploring more applications of “2-Formylthiophene-4-boronic acid” in organic synthesis.
生化学分析
Biochemical Properties
2-Formylthiophene-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 2-Formylthiophene-4-boronic acid with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with enzymes and proteins that facilitate these reactions, ensuring efficient and selective bond formation .
Cellular Effects
The effects of 2-Formylthiophene-4-boronic acid on various cell types and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes. For instance, its role in Suzuki-Miyaura coupling reactions could potentially affect cellular metabolism by altering the availability of key metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-Formylthiophene-4-boronic acid exerts its effects through binding interactions with biomolecules, particularly enzymes and proteins involved in catalytic processes. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function, depending on the specific enzymes targeted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formylthiophene-4-boronic acid can change over time due to its stability and degradation properties. The compound is relatively stable when stored under appropriate conditions, such as in a dark place at low temperatures. Prolonged exposure to light and heat can lead to degradation, potentially affecting its efficacy in biochemical reactions. Long-term studies are needed to fully understand its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Formylthiophene-4-boronic acid vary with different dosages in animal models. Low to moderate doses are generally well-tolerated and can effectively participate in biochemical reactions without causing significant adverse effects. High doses may lead to toxicity, manifesting as skin and eye irritation, respiratory issues, and other adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
2-Formylthiophene-4-boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors essential for its biochemical activity. The compound’s boronic acid group can participate in metabolic reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is vital for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Formylthiophene-4-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment. Detailed studies are required to map its localization and understand its functional implications .
特性
IUPAC Name |
(5-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFJAORCNFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454556 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175592-59-3 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylthiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)



